Monoheptyl phthalate
Overview
Description
Preparation Methods
Monoheptyl phthalate is typically synthesized through the esterification of phthalic anhydride with n-heptyl alcohol. The reaction is catalyzed by sulfuric acid and proceeds in two stages. In the first stage, the formation of the monoester (this compound) is very fast and irreversible. The second stage involves the esterification of the monoester towards the diester, which is slower . Industrial production methods often involve the use of isothermal, semibatch reactors to control the reaction conditions and optimize yield .
Chemical Reactions Analysis
Monoheptyl phthalate undergoes various chemical reactions, including:
Esterification: As mentioned, it is formed through the esterification of phthalic anhydride with n-heptyl alcohol.
Hydrolysis: It can be hydrolyzed back to phthalic acid and n-heptyl alcohol under acidic or basic conditions.
Oxidation and Reduction:
Common reagents for these reactions include sulfuric acid for esterification and hydrolysis, and various oxidizing or reducing agents for other transformations. The major products formed from these reactions include phthalic acid, n-heptyl alcohol, and potentially other oxidized or reduced derivatives .
Scientific Research Applications
Monoheptyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics, which are studied for their mechanical and chemical properties.
Biology and Medicine: Research on phthalates, including this compound, often focuses on their potential endocrine-disrupting effects and their impact on human health.
Mechanism of Action
The mechanism by which monoheptyl phthalate exerts its effects is primarily through its role as an endocrine disruptor. Phthalates can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors and other molecular targets within the endocrine system . This disruption can lead to various health effects, including reproductive and developmental issues .
Comparison with Similar Compounds
Monoheptyl phthalate is similar to other phthalate esters such as:
- Dimethyl phthalate (DMP)
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Butyl benzyl phthalate (BBP)
- Di(2-ethylhexyl) phthalate (DEHP)
Compared to these compounds, this compound has a longer alkyl chain, which can influence its physical properties and biological effects. Its unique structure may result in different interactions with biological systems and varying degrees of toxicity .
Biological Activity
Monoheptyl phthalate (MHP) is a member of the phthalate family, which are widely used as plasticizers in various consumer products. Understanding the biological activity of MHP is crucial due to its potential health implications, particularly as an endocrine disruptor. This article will explore the biological effects, mechanisms of action, and relevant research findings related to MHP.
Overview of Phthalates
Phthalates are esters of phthalic acid and are primarily used to increase the flexibility and durability of plastics. They are found in a wide range of products, including toys, vinyl flooring, and personal care items. This compound is one of the metabolites formed when these compounds are metabolized in the body.
Biological Activity
Endocrine Disruption
Phthalates, including MHP, have been shown to disrupt endocrine function. Studies indicate that exposure to phthalates can lead to alterations in hormone levels and reproductive health issues. For example, research has demonstrated that certain phthalates can mimic or inhibit the action of hormones such as estrogen and testosterone, potentially leading to developmental and reproductive toxicity .
Toxicological Effects
MHP has been associated with various toxicological effects. In vitro studies have shown that exposure to MHP can lead to cytotoxicity in different cell lines. A study indicated that MHP exposure resulted in decreased cell viability and increased oxidative stress markers in pancreatic beta cells, which are crucial for insulin production . This suggests a potential link between MHP exposure and metabolic disorders such as type 2 diabetes.
Case Studies and Epidemiological Data
-
Childhood Obesity
A nested case-control study conducted in China found a significant association between childhood exposure to phthalates (including MHP) and increased risk of overweight and obesity. The study reported that higher concentrations of phthalate metabolites were positively correlated with BMI Z-scores among children . This highlights the potential long-term health impacts of early-life exposure to these chemicals. -
Urinary Phthalate Metabolites
A comparative study across different populations in Europe revealed significant differences in urinary levels of phthalate metabolites among children, suggesting varying exposure levels based on geographic location and lifestyle factors . This underscores the importance of monitoring phthalate exposure in diverse populations to assess health risks accurately.
The biological activity of MHP can be attributed to several mechanisms:
- Hormonal Modulation : MHP may interfere with hormone signaling pathways by acting on hormone receptors or altering hormone synthesis.
- Oxidative Stress Induction : Exposure to MHP has been linked to increased oxidative stress, which can damage cellular components and lead to apoptosis .
- Developmental Toxicity : Animal studies have shown that prenatal exposure to phthalates can result in reproductive system malformations and developmental delays .
Data Tables
Study | Findings | Population |
---|---|---|
Sicinska et al. (2019) | Increased cytotoxicity in PBMCs; altered calcium ion levels | In vitro human cells |
Zhang et al. (2022) | Positive correlation between phthalate exposure and BMI Z-scores | Children aged 7-13 in China |
COPHES Project (2015) | Variability in urinary phthalate metabolite levels across countries | Children aged 6-11 in CZ, SK, HU |
Properties
IUPAC Name |
2-heptoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-8-11-19-15(18)13-10-7-6-9-12(13)14(16)17/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVQNBGDYPFJCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947421 | |
Record name | 2-[(Heptyloxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24539-58-0, 68910-41-8 | |
Record name | Monoheptyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24539-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzenedicarboxylic acid, monoheptyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068910418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-[(Heptyloxy)carbonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00947421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Benzenedicarboxylic acid, C7-9-alkyl esters | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.106 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.